1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-1H-imidazole
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Overview
Description
1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-1H-imidazole is an organic compound that belongs to the class of sulfonyl imidazoles. This compound is characterized by the presence of an ethoxy group attached to a naphthalene ring, which is further connected to a sulfonyl group and an imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-1H-imidazole typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 6-ethoxynaphthalene, which is then subjected to sulfonylation to introduce the sulfonyl group.
Sulfonylation: The sulfonylation reaction is carried out using reagents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane.
Imidazole Introduction: The final step involves the introduction of the imidazole ring through a nucleophilic substitution reaction. This is typically achieved by reacting the sulfonylated naphthalene with imidazole in the presence of a base such as sodium hydride or potassium carbonate.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts such as palladium or copper.
Scientific Research Applications
1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-1H-imidazole has a wide range of scientific research applications:
Chemistry: In organic synthesis, this compound is used as a building block for the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or signal transduction.
Pathways: The compound can affect various cellular pathways, such as apoptosis (programmed cell death), cell cycle regulation, and DNA repair mechanisms. These effects contribute to its potential therapeutic applications in cancer treatment.
Comparison with Similar Compounds
1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole: This compound has a similar structure but with a methyl group attached to the imidazole ring. The presence of the methyl group can influence its chemical reactivity and biological activity.
1-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperidine: This compound features a piperidine ring instead of an imidazole ring
The unique combination of the ethoxy-naphthalene-sulfonyl group with the imidazole ring in this compound distinguishes it from these similar compounds and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
1-(6-ethoxynaphthalen-2-yl)sulfonylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-2-20-14-5-3-13-10-15(6-4-12(13)9-14)21(18,19)17-8-7-16-11-17/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDRMRRGXAIGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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